2-Benzylmorpholine

概述

描述

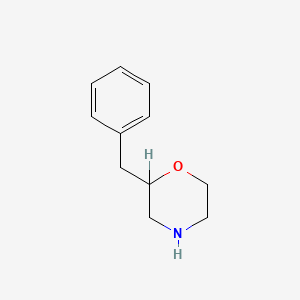

2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the second position

准备方法

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Benzylmorpholine involves the stereoselective alkylation of chiral non-racemic morpholin-3-one. This method features high diastereocontrol using endocyclic oxidation of phenylglycinol-derived morpholine . Another approach involves the rearrangement of β-amino alcohols under catalytic conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent reactions to introduce the benzyl group .

化学反应分析

Types of Reactions: 2-Benzylmorpholine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Oxidation: Benzylmorpholine oxides.

Reduction: Benzylmorpholine derivatives.

Substitution: Various substituted benzylmorpholine compounds.

科学研究应用

Chemical Reactions and Applications

2-Benzylmorpholine can undergo several chemical reactions, which are crucial in synthesizing various compounds.

Types of Reactions:

- Oxidation: The benzyl group in this compound can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.

- Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

These reactions can lead to major products such as benzaldehyde, benzoic acid derivatives (from oxidation), benzyl sulfide derivatives (from reduction), and various substituted morpholine derivatives depending on the reagents used in substitution reactions.

Scientific Research Applications

This compound has found applications in various scientific fields:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules. The morpholine ring, a six-membered heterocyclic structure containing oxygen and nitrogen, combined with a benzyl group, provides a unique structure for diverse chemical reactivity.

- Coordination Chemistry: this compound can act as a ligand in coordination chemistry.

- Enzyme Inhibition and Protein-Ligand Interactions: This compound can be employed in studying enzyme inhibition and protein-ligand interactions. For instance, benzylmorpholine analogs have been identified as selective inhibitors of lung cytochrome P450 (CYP) 2A13, which is involved in bioactivating procarcinogenic compounds in tobacco .

- Development of New Materials: this compound can be used in developing new materials and as a catalyst in various industrial processes.

- Drug Development: It can serve as a starting material for developing new drugs, with the morpholine ring and benzyl group offering possibilities for medicinal chemistry research.

Case Studies and Research Findings

- Inhibition of Lung Cancer: Analogs of 4-benzylmorpholine have been evaluated for their ability to inhibit human CYP2A enzymes, specifically CYP2A13 and CYP2A6. A key feature for selective binding and inhibition of CYP2A13 was substitution at the benzyl ortho position, with some analogs showing >25-fold selectivity for CYP2A13 over CYP2A6 .

- Malaria Research: Benzylmorpholine 1,2,4,5-tetraoxane analogues have been synthesized and profiled for their potential in treating malaria. One such compound, N205, showed promising results in in vitro and in vivo studies, indicating its potential as a starting point for further lead optimization .

- Neurotransmitter Transporter Imaging: Radioiodinated and radiobrominated reboxetine analogs containing a benzylmorpholine moiety have been developed for imaging norepinephrine transporters (NET) in the heart and brain . These compounds, such as (S,S)-[125I]IPBM and (S,S)-[77Br]BPBM, have shown high affinity and selectivity for NET, making them useful tools for assessing changes in NET density in cardiac disorders and studying noradrenergic deficits in Parkinson's disease .

- Carbonic Anhydrase Inhibition: Morpholine-based thiazole derivatives have been synthesized and assessed for their inhibitory potential against carbonic anhydrase CA-II, an enzyme relevant to glaucoma. These derivatives showed promising inhibitory activity and were designed based on docking studies to enhance their binding affinities .

作用机制

The mechanism of action of 2-Benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical pathways. Detailed studies on its exact mechanism are ongoing, but it is known to interact with the central nervous system and exhibit pharmacological effects similar to other morpholine derivatives .

相似化合物的比较

Morpholine: A simpler analog without the benzyl group, used widely in organic synthesis and as a solvent.

2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions, used in similar applications.

4-Benzylmorpholine-2-carbonitrile: Another benzyl-substituted morpholine with a nitrile group, used in specialized chemical syntheses.

Uniqueness: 2-Benzylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

生物活性

2-Benzylmorpholine is an organic compound with the molecular formula CHNO, characterized by a morpholine ring substituted with a benzyl group. This compound has garnered interest due to its diverse biological activities, particularly as an appetite suppressant and its potential therapeutic applications in various fields, including oncology and neurology.

Target Interactions

This compound primarily interacts with monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO activity, this compound can elevate the levels of these monoamines, potentially enhancing mood and cognitive functions .

Cellular Effects

The compound has been shown to modulate neurotransmitter release and uptake in neuronal cells, influencing synaptic transmission. It also affects cellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) pathway, which is vital for cellular responses to hormones and neurotransmitters.

Molecular Mechanism

At the molecular level, this compound binds to MAO enzymes, leading to their inhibition. This results in increased monoamine levels and subsequent modulation of receptor activity at serotonin and dopamine receptors. Such interactions can alter gene expression related to neurotransmitter synthesis and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound remains inadequately documented. However, preliminary studies indicate that oral administration can lead to appetite suppression in canine models. Further research is needed to elucidate its bioavailability, half-life, metabolism, and excretion pathways.

Appetite Suppression

Research highlights the effectiveness of this compound as an appetite suppressant. The (+)-enantiomer has been specifically noted for its anorectic properties in animal studies .

Anticancer Potential

Recent studies have explored the potential of this compound analogs as selective inhibitors of cytochrome P450 2A13 (CYP2A13), which is implicated in the bioactivation of carcinogenic compounds found in tobacco. Inhibition of CYP2A13 may offer a novel strategy for lung cancer chemoprevention by reducing DNA adduct formation associated with tobacco use .

Antimicrobial Activity

In addition to its role in appetite suppression and cancer prevention, this compound has been investigated for its antimicrobial properties. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing antibacterial agents .

Study on Appetite Suppression

In a controlled study involving dogs, the administration of this compound resulted in significant appetite suppression compared to a placebo group. This effect was attributed to increased levels of neurotransmitters due to MAO inhibition .

CYP2A13 Inhibition Study

A study evaluating twenty-four analogs derived from a 4-benzylmorpholine scaffold demonstrated that specific substitutions could enhance selectivity for CYP2A13 over CYP2A6. This selectivity is crucial for minimizing undesirable side effects while maximizing therapeutic efficacy against lung cancer .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Benzylmorpholine?

A1: While this compound is known to possess appetite suppressant activity [, ], the precise mechanism of action remains to be fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: How does the stereochemistry of this compound affect its appetite suppressant activity?

A2: Research indicates that the appetite suppressant activity primarily resides in the (+)-enantiomer of this compound []. The (-)-enantiomer and the racemic mixture showed less potent anorectic effects in dogs.

Q3: Can you describe the synthesis of this compound from L-Phenylalaninol?

A3: One synthetic approach utilizes L-phenylalaninol and involves a stereospecific rearrangement of the β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step []. This method has been shown to be efficient in producing (R)-2-benzylmorpholine.

Q4: How can NMR spectroscopy be used to study this compound?

A4: NMR spectroscopy, utilizing shift reagents like Zinc(II) meso-tetraphenylporphyrin (ZnTPP), can be employed to simplify and analyze the spectra of this compound. This technique aids in structural determination and can even provide information about conformational preferences. Notably, ZnTPP does not affect the rotamer populations of the this compound ring [].

Q5: Are there any alternative synthetic routes to produce enantiopure this compound?

A5: Yes, besides the method utilizing L-phenylalaninol, an alternative approach employs a chemo-enzymatic strategy to synthesize the active enantiomer of this compound []. Additionally, a Sharpless asymmetric epoxidation strategy can be employed for the synthesis of (R)-2-benzylmorpholine [].

Q6: Has this compound been investigated as a building block in organic synthesis?

A6: Yes, research indicates that chiral secondary amines like this compound can be used in amine-promoted asymmetric (4+2) annulation reactions. For instance, this compound reacts with specific allenic esters to generate enamine intermediates, which then undergo aza-Diels-Alder reactions with tosylimines to form tetrahydropyridines [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。